molecular formula C23H18F2N2O3S B2682264 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide CAS No. 686744-06-9

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide

Cat. No. B2682264
CAS RN: 686744-06-9
M. Wt: 440.46
InChI Key: PWBUBJPANDPYJU-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an indole ring, a sulfonyl group, and an acetamide group. The presence of fluorobenzyl groups suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, acetamide, and fluorobenzyl groups. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O3S/c24-17-7-5-16(6-8-17)13-27-14-22(20-3-1-2-4-21(20)27)31(29,30)15-23(28)26-19-11-9-18(25)10-12-19/h1-12,14H,13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBUBJPANDPYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide

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